2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Medicinal Chemistry Structure–Activity Relationship Thiazole Sulfonamide

2-(2-(Phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 922130-21-0) is a synthetic small molecule (C₁₆H₁₅N₃O₃S₃, MW 393.49 g/mol) belonging to the benzenesulfonamido-thiazole-acetamide chemotype. Its core architecture—a 2-(phenylsulfonamido)thiazole core linked via an acetamide bridge to a thiophen-2-ylmethyl moiety—positions it within a class recently characterized as first-in-class pan-selective inhibitors of cytidine 5′-triphosphate synthetase (CTPS1/2), critical enzymes in the de novo pyrimidine synthesis pathway.

Molecular Formula C16H15N3O3S3
Molecular Weight 393.49
CAS No. 922130-21-0
Cat. No. B2826696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
CAS922130-21-0
Molecular FormulaC16H15N3O3S3
Molecular Weight393.49
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
InChIInChI=1S/C16H15N3O3S3/c20-15(17-10-13-5-4-8-23-13)9-12-11-24-16(18-12)19-25(21,22)14-6-2-1-3-7-14/h1-8,11H,9-10H2,(H,17,20)(H,18,19)
InChIKeySDFLEHQPRXJWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(Phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 922130-21-0): Core Identity and Structural Baseline for Research Procurement


2-(2-(Phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 922130-21-0) is a synthetic small molecule (C₁₆H₁₅N₃O₃S₃, MW 393.49 g/mol) belonging to the benzenesulfonamido-thiazole-acetamide chemotype . Its core architecture—a 2-(phenylsulfonamido)thiazole core linked via an acetamide bridge to a thiophen-2-ylmethyl moiety—positions it within a class recently characterized as first-in-class pan-selective inhibitors of cytidine 5′-triphosphate synthetase (CTPS1/2), critical enzymes in the de novo pyrimidine synthesis pathway [1]. The compound's unique N-(thiophen-2-ylmethyl) terminal group distinguishes it from more common benzyl, substituted-phenyl, or alkyl-terminated analogs, potentially conferring differentiated physicochemical and target-interaction profiles relevant to immune cell proliferation and oncology research [1][2].

Why Generic Substitution of 922130-21-0 with In-Class Thiazole Sulfonamide Analogs Carries Scientific Risk


The benzenesulfonamido-thiazole-acetamide scaffold exhibits steep structure–activity relationships (SAR) wherein the terminal amide substituent profoundly modulates target potency, isoform selectivity, and ADME properties [1]. Published SAR campaigns on this chemotype demonstrate that even minor variations—such as replacing an N-benzyl with an N-(thiophen-2-ylmethyl) group—can alter CTPS1/2 inhibitory potency by orders of magnitude and shift oral bioavailability profiles [1]. Consequently, sourcing a close analog (e.g., N-benzyl, N-(p-tolyl), or N-(4-methoxybenzyl) derivatives) in place of 922130-21-0 cannot be assumed to preserve biological activity, target engagement, or pharmacokinetic behavior without explicit head-to-head comparative data [1][2].

Quantitative Differentiation Evidence for 2-(2-(Phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (922130-21-0)


Structural Differentiation: N-(Thiophen-2-ylmethyl) vs. Common N-Benzyl and N-(Substituted-Phenyl) Analogs

The N-(thiophen-2-ylmethyl) terminus of 922130-21-0 represents a distinct structural departure from the more prevalent N-benzyl, N-(p-tolyl), N-(4-methoxybenzyl), and N-(3-fluorophenyl) analogs documented in the patent and medicinal chemistry literature for this chemotype [1][2]. In the landmark CTPS1/2 inhibitor SAR study, the terminal amide substituent was a critical determinant of both enzymatic potency and oral exposure; the optimized clinical candidate (compound 27) incorporated a specific N-alkylsulfonamido motif distinct from the thiophenylmethyl group, underscoring that terminal group identity is non-interchangeable [1]. While direct CTPS1/2 IC₅₀ data for 922130-21-0 have not been publicly disclosed, the thiophene ring introduces a sulfur heteroatom capable of engaging in unique S–π and hydrogen-bond interactions absent in carbocyclic benzyl analogs, potentially altering target binding kinetics, solubility, and metabolic stability [3].

Medicinal Chemistry Structure–Activity Relationship Thiazole Sulfonamide

Predicted Physicochemical Differentiation: tPSA, logP, and Hydrogen-Bond Capacity Relative to In-Class Analogs

Computational profiling of 922130-21-0 via the ZINC15 database provides quantitative baseline physicochemical parameters that can be compared against published data for structurally proximal analogs [1]. The compound exhibits a topological polar surface area (tPSA) of 79–89 Ų, 6–7 hydrogen-bond acceptors, 1 hydrogen-bond donor, 5–6 rotatable bonds, and a calculated logP of 3.18–3.37, placing it near the upper boundary of Lipinski's Rule of Five [1]. In the CTPS1/2 inhibitor optimization campaign, the lead compound's logD₇.₄ and tPSA were key parameters tuned to achieve oral bioavailability; the thiophene-containing terminus in 922130-21-0 introduces a heteroatom that could shift both parameters relative to all-carbon benzyl or alkyl-terminated comparators, potentially affecting membrane permeability, solubility, and plasma protein binding in a differentiated manner [2].

Drug Design ADME Prediction Physicochemical Properties

Biological Target Class Assignment: CTPS1/2 Pan-Selective Inhibitor Chemotype with Immuno-Oncology Relevance

The 2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide scaffold of 922130-21-0 has been explicitly validated as a first-in-class pan-selective inhibitor chemotype for CTPS1 and CTPS2, the rate-limiting enzymes in the de novo CTP biosynthesis pathway essential for lymphocyte proliferation [1]. In the foundational study, high-throughput screening of 240,000 compounds identified weak CTPS1/2 inhibitors bearing this core, which were subsequently optimized to compound 27, achieving significant pharmacological responses at 10 mg/kg BID in an in vivo inflammation model [1]. Genetic evidence further establishes CTPS1 as a selective vulnerability in activated T and B cells; humans with loss-of-function CTPS1 mutations exhibit a profound, life-threatening immunodeficiency without affecting other organ systems, validating the target's therapeutic window [2]. While 922130-21-0 is not the optimized lead (compound 27), it retains the validated pharmacophore and the distinct N-(thiophen-2-ylmethyl) terminus, positioning it as a structurally differentiated probe within a clinically relevant target class [1][3].

CTPS1/2 Inhibition Immuno-Oncology Pyrimidine Synthesis

Prioritized Research Application Scenarios for 2-(2-(Phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (922130-21-0)


SAR Probe for Terminal Amide Substituent Effects in CTPS1/2 Inhibitor Optimization

922130-21-0 serves as a structurally differentiated SAR probe to interrogate the effect of replacing a standard benzyl or alkyl terminus with a thiophen-2-ylmethyl group in the CTPS1/2 inhibitor pharmacophore. Its thiophene heterocycle introduces a sulfur atom capable of unique S–π interactions with aromatic residues in the CTPS1/2 active site and alters the amide's conformational landscape, enabling systematic exploration of how heterocyclic termini modulate inhibitory potency, isoform selectivity (CTPS1 vs. CTPS2), and cellular permeability relative to all-carbon analogs [1][2].

Chemical Biology Tool for Probing De Novo Pyrimidine Synthesis in Activated Lymphocytes

As a member of the first-in-class CTPS1/2 inhibitor chemotype, 922130-21-0 can be deployed as a chemical biology tool to dissect the differential dependence of proliferating T and B lymphocytes on the de novo pyrimidine synthesis pathway. The compound's unique thiophene terminus offers a distinct chemical handle for potential future derivatization (e.g., biotinylation or fluorophore conjugation) to enable target engagement studies, pull-down assays, or cellular imaging experiments aimed at mapping CTPS1 subcellular localization and interactome dynamics in immune cells [1][3].

Oncology Drug Discovery Starting Point for Thiophene-Containing Sulfonamide Leads

Given the patent landscape encompassing benzenesulfonamide thiazole compounds for cancer indications (including melanoma, gastric cancer, and other solid tumors), 922130-21-0 represents a pharmacologically relevant starting scaffold for medicinal chemistry campaigns focused on oncology [2]. Its N-(thiophen-2-ylmethyl) substituent provides a differentiated vector for further optimization of anticancer potency, kinase selectivity profiles, and tumor tissue penetration, distinguishing it from the N-benzyl and N-(p-tolyl) analogs prevalent in the patent literature [2][3].

Quote Request

Request a Quote for 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.